molecular formula C21H17F2N5O3 B3400484 2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide CAS No. 1040662-45-0

2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide

Cat. No. B3400484
CAS RN: 1040662-45-0
M. Wt: 425.4 g/mol
InChI Key: LVRQOFLKOJEFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazoles are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a pyridazine ring, and a benzamide group. The triazole and pyridazine rings are heterocyclic structures containing nitrogen atoms, which can participate in hydrogen bonding and other interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing triazole rings are known to undergo a variety of chemical reactions. For example, they can react with electrophiles, participate in cycloaddition reactions, and undergo various substitution reactions .

Scientific Research Applications

Antidepressant

This compound could potentially be used in the development of antidepressant drugs . Antidepressants are medications that can help relieve symptoms of depression, social anxiety disorder, anxiety disorders, seasonal affective disorder, and dysthymia, or mild chronic depression, as well as other conditions.

Antipsychotic

Antipsychotic drugs are usually prescribed to treat conditions such as schizophrenia, bipolar disorder, and other severe mental health conditions . This compound could potentially contribute to the development of new antipsychotic drugs.

Antihistamine

Antihistamines are drugs that treat allergic rhinitis and other allergies . As such, this compound could potentially be used in the development of new antihistamines.

Antifungal

This compound could potentially be used in the development of antifungal drugs . Antifungal medications are used to treat fungal infections, which can occur in various parts of the body.

Anticancer

This compound could potentially be used in the development of anticancer drugs . Anticancer drugs are used to control the growth of cancerous cells.

Antioxidant

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures . This compound could potentially have antioxidant properties.

Anti-inflammatory

This compound could potentially be used in the development of anti-inflammatory drugs . Anti-inflammatory drugs are used to treat inflammation or swelling.

Antiviral

This compound could potentially be used in the development of antiviral drugs . Antiviral drugs are a type of medication used specifically for treating viral infections.

Future Directions

Future research on this compound could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. It could also involve the design and synthesis of related compounds with improved properties .

properties

IUPAC Name

2,6-difluoro-N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O3/c1-30-16-8-3-2-5-13(16)20-26-25-17-9-10-18(27-28(17)20)31-12-11-24-21(29)19-14(22)6-4-7-15(19)23/h2-10H,11-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRQOFLKOJEFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide
Reactant of Route 3
Reactant of Route 3
2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide
Reactant of Route 4
Reactant of Route 4
2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide
Reactant of Route 5
Reactant of Route 5
2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide
Reactant of Route 6
Reactant of Route 6
2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.